3,3-Difluoro-2,3-dihydro-1H-inden-4-amine
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Overview
Description
3,3-Difluoro-2,3-dihydro-1H-inden-4-amine is a chemical compound with the molecular formula C9H9F2N It is a derivative of indene, featuring two fluorine atoms and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2,3-dihydro-1H-inden-4-amine typically involves the fluorination of indene derivatives followed by amination. One common method includes the following steps:
Fluorination: Indene is treated with a fluorinating agent such as Selectfluor to introduce fluorine atoms at the desired positions.
Amination: The fluorinated intermediate is then subjected to amination using reagents like ammonia or amines under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2,3-dihydro-1H-inden-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of difluoroindenones or difluoroindenals.
Reduction: Formation of various amine derivatives.
Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
3,3-Difluoro-2,3-dihydro-1H-inden-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2,3-dihydro-1H-inden-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
4,7-Difluoro-2,3-dihydro-1H-inden-1-amine: Another fluorinated indene derivative with similar structural features.
7-Fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-amine: A related compound with a single fluorine atom and additional methyl groups.
Uniqueness
3,3-Difluoro-2,3-dihydro-1H-inden-4-amine is unique due to the specific positioning of its fluorine atoms and amine group, which can influence its reactivity and interactions with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9F2N |
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Molecular Weight |
169.17 g/mol |
IUPAC Name |
3,3-difluoro-1,2-dihydroinden-4-amine |
InChI |
InChI=1S/C9H9F2N/c10-9(11)5-4-6-2-1-3-7(12)8(6)9/h1-3H,4-5,12H2 |
InChI Key |
OVHJEOJFGQXGLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1C=CC=C2N)(F)F |
Origin of Product |
United States |
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